molecular formula C8H10F2O2 B1490074 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid CAS No. 1419101-45-3

6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1490074
CAS No.: 1419101-45-3
M. Wt: 176.16 g/mol
InChI Key: XRVCRDQMFKNZJR-UHFFFAOYSA-N
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Description

6,6-Difluorospiro[3.3]heptane-2-carboxylic acid is a fluorinated organic compound with the molecular formula C8H10F2O2. It is characterized by a spirocyclic structure, which means it has a bicyclic system where two rings are joined at a single atom. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the fluorination of a precursor spirocyclic compound followed by carboxylation. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize by-products and ensure the safety of the operations.

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of fluorination on biological systems. It may serve as a probe to understand the interactions of fluorinated molecules with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved pharmacokinetic properties. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for various applications requiring high-performance fluorinated compounds.

Mechanism of Action

The mechanism by which 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms in the compound can influence its binding affinity and selectivity, making it a valuable tool in drug design.

Comparison with Similar Compounds

  • 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid

  • 2-({[(tert-butoxy)carbonyl]amino}methyl)-6,6-difluorospiro[3.3]heptane-2-carboxylic acid

Uniqueness: 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid is unique due to its specific fluorination pattern and spirocyclic structure. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

2,2-difluorospiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)3-7(4-8)1-5(2-7)6(11)12/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCRDQMFKNZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-45-3
Record name 6,6-difluorospiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred suspension of 10% Pd—C (40.6 mg) in an EtOAc (10 mL) solution of benzyl 6,6-difluorospiro[3.3]heptane-2-carboxylate (203 mg) was hydrogenated under balloon pressure for 2 h. The suspension was filtered and the filtrate was evaporated to dryness to afford Cap-13 as a clear viscous oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 3.18-3.08 (m, 1H), 2.69-2.55 (m, 4H), 2.52-2.37 (m, 4H).
Name
benzyl 6,6-difluorospiro[3.3]heptane-2-carboxylate
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
40.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 3
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

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